molecular formula C10H11N3O3 B2537587 Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 861209-56-5

Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No.: B2537587
CAS No.: 861209-56-5
M. Wt: 221.216
InChI Key: WPHMTVNOXKBZKN-UHFFFAOYSA-N
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Description

Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate is a chemical compound with the molecular formula C10H11N3O3 It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act on specific enzymes or receptors in the body.

Mode of Action

It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target .

Biochemical Pathways

Similar compounds have been shown to affect signaling pathways within the innate immune system .

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-hydroxy-2-methylpyrazolo[3,4-d]pyrimidin-5-yl)acetate
  • Ethyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate
  • Methyl 2-(7-hydroxy-2-methylpyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

Uniqueness

Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-3-8-11-7(5-10(15)16-2)4-9(14)13(8)12-6/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIJATMPGNBFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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